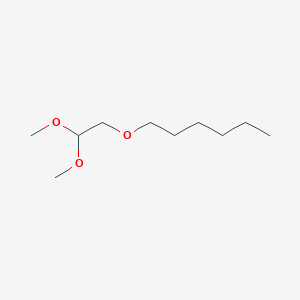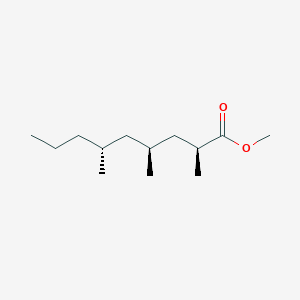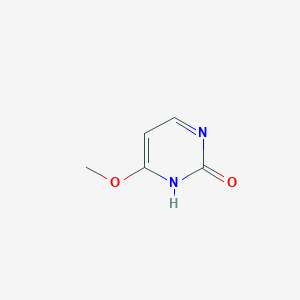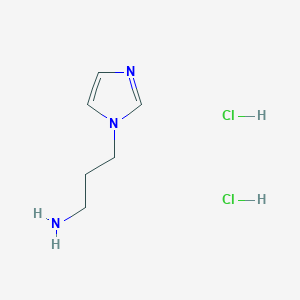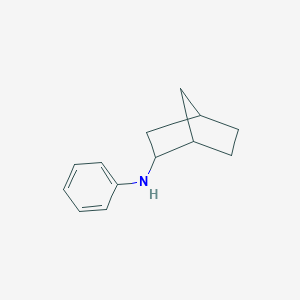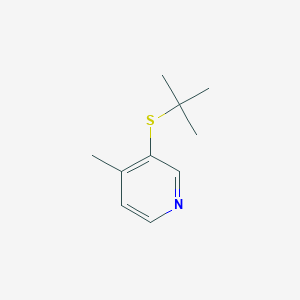
4-Picoline, 3-(tert-butylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Picoline, 3-(tert-butylthio)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridine family and has a molecular formula of C10H13NS.
Applications De Recherche Scientifique
4-Picoline, 3-(tert-butylthio)- has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of other compounds. This compound can also be used as a ligand in coordination chemistry and as a reagent in organic transformations.
Mécanisme D'action
The mechanism of action of 4-Picoline, 3-(tert-butylthio)- is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the thiol group. The compound can also form coordination complexes with metal ions, which can influence its reactivity.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 4-Picoline, 3-(tert-butylthio)-. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity towards mammalian cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Picoline, 3-(tert-butylthio)- is its versatility in organic synthesis. The compound can be used as a building block for the synthesis of other compounds and as a reagent in organic transformations. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-Picoline, 3-(tert-butylthio)-. One possible direction is to explore its potential applications in coordination chemistry and catalysis. Another direction is to investigate the mechanism of action of the compound in more detail to gain a better understanding of its reactivity. Additionally, further research can be conducted to improve the yield and purity of the compound during synthesis.
Conclusion
In conclusion, 4-Picoline, 3-(tert-butylthio)- is a versatile compound with several potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to new discoveries and applications in various fields.
Méthodes De Synthèse
The synthesis of 4-Picoline, 3-(tert-butylthio)- involves the reaction of 4-picoline with tert-butylthiol in the presence of a catalyst. This reaction results in the formation of the desired product with a yield of approximately 80%. The reaction conditions, such as temperature, pressure, and catalyst type, can be optimized to improve the yield and purity of the product.
Propriétés
Numéro CAS |
18794-37-1 |
|---|---|
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
3-tert-butylsulfanyl-4-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-11-7-9(8)12-10(2,3)4/h5-7H,1-4H3 |
Clé InChI |
WPQGKFHEPSYERL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)SC(C)(C)C |
SMILES canonique |
CC1=C(C=NC=C1)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





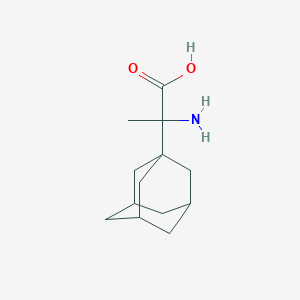

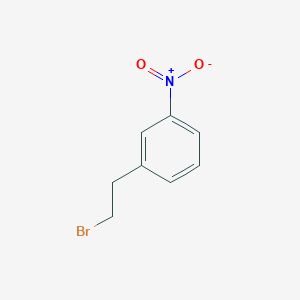
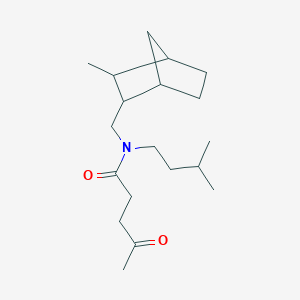
![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)
